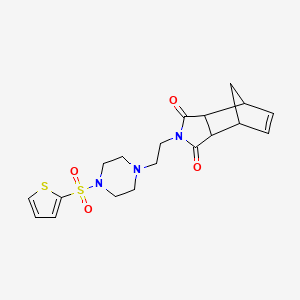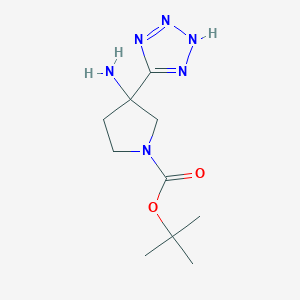
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate and related compounds have been explored for their potential as anticancer drugs. Specifically, amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar structures, have shown significant cytotoxicity against various human tumor cell lines. These complexes present a promising direction for anticancer drug development due to their potent activity, which in some cases surpasses that of traditional chemotherapy drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide (Basu Baul et al., 2009).
Tissue Engineering Materials
The broader family of compounds to which this compound belongs, particularly polyhydroxyalkanoates (PHAs), have been extensively studied for their biodegradability and thermoprocessability. These properties make them suitable for a wide range of biomedical applications, including tissue engineering. PHAs have been used in developing medical devices such as sutures, cardiovascular patches, and bone marrow scaffolds, highlighting their potential in regenerative medicine (Chen & Wu, 2005).
Environmental Degradation
This compound and similar structures are also relevant in environmental science, particularly in the study of biodegradation pathways of pollutants. Research on bacterial degradation of biphenyls, for instance, has identified compounds with related structures as intermediates in the breakdown of polychlorinated biphenyls (PCBs) by microorganisms. This work provides insights into the natural processes that can mitigate the environmental impact of hazardous chemicals (Arensdorf & Focht, 1995).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)12(8-13(15)16-3)10-5-4-6-11(14)7-10/h4-7,9,12,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDMJQBOFLBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methanone](/img/structure/B2658134.png)




![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)




![N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2658152.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)


